3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a nitro group, a trimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or a mixture of nitric and sulfuric acids can be employed to introduce the nitro group onto the benzamide moiety.
Attachment of the Trimethoxyphenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling, where the trimethoxyphenyl group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of phenyl derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: Its interactions with various enzymes and receptors are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves:
Inhibition of Tubulin Polymerization: This disrupts cell division, making it a potential anti-cancer agent.
Interaction with Enzymes: It can inhibit enzymes like thioredoxin reductase and histone demethylases, affecting cellular redox states and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the oxadiazole ring.
5-nitro-1,3,4-oxadiazole derivatives: Similar oxadiazole core but different substituents on the ring.
Uniqueness
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its nitro group, trimethoxyphenyl group, and oxadiazole ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7/c1-26-13-8-11(9-14(27-2)15(13)28-3)17-20-21-18(29-17)19-16(23)10-5-4-6-12(7-10)22(24)25/h4-9H,1-3H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTUAKALBFRDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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